molecular formula C27H39NO3 B12017992 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol

Cat. No.: B12017992
M. Wt: 425.6 g/mol
InChI Key: SIUUUJMMOFDKFF-BYCLXTJYSA-N
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Description

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol is a synthetic organic compound characterized by a phenolic core substituted at the 2-position with an (E)-configured N-hydroxy-C-tridecylcarbonimidoyl group and at the 5-position with a phenylmethoxy moiety.

Properties

Molecular Formula

C27H39NO3

Molecular Weight

425.6 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol

InChI

InChI=1S/C27H39NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-26(28-30)25-20-19-24(21-27(25)29)31-22-23-16-13-12-14-17-23/h12-14,16-17,19-21,29-30H,2-11,15,18,22H2,1H3/b28-26+

InChI Key

SIUUUJMMOFDKFF-BYCLXTJYSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)OCC2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCC(=NO)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol typically involves multiple steps:

    Formation of the Phenol Derivative: The initial step involves the synthesis of the phenol derivative, which can be achieved through the hydroxylation of a suitable aromatic precursor.

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a phenylmethoxy halide under basic conditions.

    Formation of the Aliphatic Chain: The long aliphatic chain is synthesized through a series of reactions, including the formation of a carbonimidoyl intermediate.

    Final Coupling: The final step involves coupling the phenol derivative with the aliphatic chain under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The carbonimidoyl group can be reduced to form amines.

    Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines are used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic systems for organic transformations.

    Materials Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Antimicrobial Activity: Exhibits antimicrobial properties against certain pathogens.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Coatings and Adhesives: Utilized in the formulation of advanced coatings and adhesives.

    Surfactants: Employed as a surfactant in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites, while the aliphatic chain can interact with hydrophobic regions. This dual interaction enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol (CAS: 850230-34-1)

This compound shares the 5-phenylmethoxyphenol backbone but differs in the 2-position substituent, which is a pyrimidinyl group bearing an amino and 3,4-dimethoxyphenyl moiety. Key comparative data are summarized below:

Property 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-5-phenylmethoxyphenol (Target) 2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol
Molecular Formula Not explicitly provided (inferred: C₃₂H₄₈N₂O₃) C₂₅H₂₃N₃O₄
Molecular Weight (g/mol) ~520 (estimated) 429.5
XLogP3 ~7.5 (predicted, due to tridecyl chain) 4.2
Hydrogen Bond Donors 2 (phenolic OH, N-hydroxy) 2 (phenolic OH, amino)
Hydrogen Bond Acceptors 5 (phenolic O, methoxy O, N-hydroxy O, imine N) 7 (phenolic O, methoxy O, pyrimidine N, amino N)
Key Structural Features Long alkyl chain (hydrophobic), N-hydroxycarbonimidoyl Pyrimidine ring (planar, aromatic), 3,4-dimethoxyphenyl

Functional Implications :

  • The pyrimidine-containing analog offers greater hydrogen-bond acceptor capacity, which may enhance binding to polar enzyme active sites compared to the target’s aliphatic chain .
2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide ()

Differences include:

  • Solubility : Compound g ’s polar acetamido and hydroxyl groups may improve solubility compared to the target’s tridecyl chain .
2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)carboximidoyl]-4-methoxyphenol ()

This Schiff base derivative features a benzylideneamino group and dual methoxy substitutions. Contrasts with the target include:

  • Chelation Potential: The benzylideneamino group in ’s compound enables metal coordination, a property less pronounced in the target due to its N-hydroxycarbonimidoyl group .

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